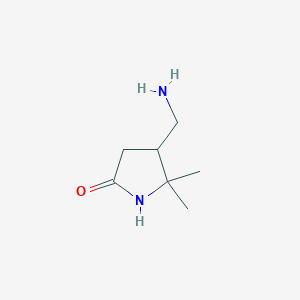![molecular formula C16H20FN3O B2752190 N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide CAS No. 1311859-98-9](/img/structure/B2752190.png)
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is often used as a research chemical in scientific studies to better understand its mechanism of action and potential therapeutic applications. In
Mécanisme D'action
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide acts as a potent agonist at the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. This receptor is involved in the regulation of various physiological processes, including pain sensation, appetite, and mood. By binding to CB1, this compound can modulate these processes, leading to its psychoactive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids, including euphoria, altered perception, and relaxation. However, these effects can also be accompanied by negative side effects, such as anxiety, paranoia, and hallucinations. In addition, this compound has been shown to have a high potential for abuse and addiction, making it a subject of concern for public health officials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide has several advantages as a research chemical, including its potent cannabinoid receptor activity and its ability to modulate various physiological processes. However, it also has several limitations, including its potential for abuse and addiction, and its negative side effects. In addition, the use of this compound in laboratory experiments requires strict adherence to safety protocols, as it can be hazardous if mishandled.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide, including further investigation of its mechanism of action and potential therapeutic applications. In addition, studies on the long-term effects of this compound use are needed to better understand its potential risks and benefits. Finally, research on the development of safer and more effective synthetic cannabinoids is needed to address the public health concerns associated with these compounds.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is often used as a research chemical in scientific studies to better understand its mechanism of action and potential therapeutic applications. While this compound has several advantages as a research chemical, including its potent cannabinoid receptor activity, it also has several limitations, including its potential for abuse and addiction, and its negative side effects. Further research is needed to better understand the risks and benefits of this compound, and to develop safer and more effective synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide involves several steps, starting with the reaction of piperidine with 3-fluorobenzyl chloride to form N-(3-fluorobenzyl)piperidine. This compound is then reacted with N-methyl-N-(tert-butoxycarbonyl)glycine to form N-(3-fluorobenzyl)piperidine-3-carboxylic acid tert-butyl ester. The tert-butyl ester group is then removed by treatment with trifluoroacetic acid, and the resulting carboxylic acid is reacted with cyanomethyl chloride to form this compound.
Applications De Recherche Scientifique
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide is often used as a research chemical in scientific studies to better understand its mechanism of action and potential therapeutic applications. It has been shown to have potent cannabinoid receptor activity, making it a useful tool for studying the endocannabinoid system. This compound has also been investigated for its potential as a treatment for various medical conditions, including pain, anxiety, and depression.
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-19(9-7-18)16(21)14-5-3-8-20(12-14)11-13-4-2-6-15(17)10-13/h2,4,6,10,14H,3,5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDMWSQRBAPFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B2752107.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)


![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)


![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)